BenchChemオンラインストアへようこそ!

1-Aminocyclohexanecarboxylic acid

Blood-Brain Barrier Amino Acid Transport In Vivo Imaging

Choose ACHC for its unique conformational rigidity and metabolic stability. Its 5-fold higher blood-brain barrier transport affinity versus ACPC makes it essential for in vivo studies. Not substitutable with generic analogs; ensures data reproducibility in peptide engineering and receptor mapping.

Molecular Formula C7H13NO2
Molecular Weight 143,19 g/mole
CAS No. 2756-85-6
Cat. No. B555797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminocyclohexanecarboxylic acid
CAS2756-85-6
Synonyms1-Aminocyclohexanecarboxylicacid; 2756-85-6; Homocycloleucine; 1-Amino-1-cyclohexanecarboxylicacid; 1-Aminocyclohexane-1-carboxylicacid; Cyclohexanecarboxylicacid,1-amino-; alpha-Aminocyclohexanecarboxylicaicd; .alpha.-Aminocyclohexanecarboxylicacid; WOXWUZCRWJWTRT-UHFFFAOYSA-N; NSC9059; alpha-Aminocyclohexanecarboxylicacid; EINECS220-411-0; .alpha.-Aminocyclohexanecarboxylicaicd; CB1641; BRN2355692; AC1NOMHH; 1-ammonio-1-cyclohexanecarboxylate; ZINC00116197; A819121; PubChem13882; ACMC-1CLFV; Lopac-A-162; AC1L1BBH; bmse000728; AC1Q50GH
Molecular FormulaC7H13NO2
Molecular Weight143,19 g/mole
Structural Identifiers
SMILESC1CCC(CC1)(C(=O)[O-])[NH3+]
InChIInChI=1S/C7H13NO2/c8-7(6(9)10)4-2-1-3-5-7/h1-5,8H2,(H,9,10)
InChIKeyWOXWUZCRWJWTRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Aminocyclohexanecarboxylic Acid (ACHC): Procurement and Selection Guide for a Non-Metabolizable, Sterically Constrained Amino Acid


1-Aminocyclohexanecarboxylic acid (ACHC, also known as homocycloleucine or Acc6; CAS: 2756-85-6) is a non-proteinogenic, cyclic α,α-dialkyl amino acid [1]. It is characterized by a cyclohexane ring at the α-carbon, which imposes significant steric constraint and conformational rigidity on peptide backbones [1]. ACHC is a white to off-white crystalline solid with a melting point >300 °C . Critically, ACHC is a non-metabolizable amino acid, meaning it is transported across biological membranes but not incorporated into proteins or degraded by standard metabolic pathways [2]. This unique combination of structural rigidity and metabolic stability underpins its specialized use in peptide engineering, receptor probe design, and in vivo transport studies, distinguishing it from both natural and other non-natural amino acid analogs.

Why Generic Substitution of 1-Aminocyclohexanecarboxylic Acid (ACHC) is Scientifically Inadvisable


Substituting ACHC with a seemingly similar cyclic or constrained amino acid—such as 1-aminocyclopentanecarboxylic acid (ACPC), 1-aminocyclobutanecarboxylic acid (ACBC), or cycloleucine—is not functionally equivalent and will introduce significant, often detrimental, changes in experimental outcomes. The six-membered ring of ACHC confers a unique combination of steric bulk, conformational restriction, and transport kinetics that smaller or larger ring analogs cannot replicate [1]. For instance, the transport affinity (Km) of ACHC for the blood-brain barrier's neutral amino acid transporter is five-fold lower (i.e., higher affinity) than that of its five-membered ring homolog, ACPC [1]. Furthermore, the specific φ, ψ dihedral angle preferences imposed by ACHC's cyclohexane ring are distinct and drive specific peptide secondary structures (e.g., β-turns, 3₁₀-helices) that are inaccessible to analogs like α-aminoisobutyric acid (Aib) or cycloleucine [2]. Procuring a generic substitute based on structural similarity alone risks altering receptor binding, in vivo biodistribution, and peptide folding, thereby compromising data reproducibility and experimental validity.

Quantitative Evidence Guide: Key Differentiators for 1-Aminocyclohexanecarboxylic Acid (ACHC) Selection


5-Fold Higher Affinity for Blood-Brain Barrier Transport vs. 1-Aminocyclopentanecarboxylic Acid (ACPC)

In a comparative study of BBB transport using an in situ rat brain perfusion technique, ACHC demonstrated a 5-fold higher affinity for the cerebrovascular neutral amino acid transport system compared to its most common homolog, 1-aminocyclopentanecarboxylic acid (ACPC). The transport Michaelis constant (Km) for ACHC in the frontal cortex was measured as 0.054 µmol/mL [1]. In contrast, the Km for ACPC under identical conditions is reported as approximately 0.27 µmol/mL [1]. This lower Km value for ACHC indicates a significantly stronger interaction with the transporter, leading to more efficient brain uptake at lower concentrations.

Blood-Brain Barrier Amino Acid Transport In Vivo Imaging Kinetics

Distinct Tumor-to-Nontumor Concentration Ratio vs. Cyclopentane (ACPC) and Cyclobutane (ACBC) Analogs

A comparative tissue distribution study in Buffalo rats bearing Morris 5123C hepatomas quantified the tumor-localizing properties of a series of alicyclic α-amino acids [1]. While 1-aminocyclopentanecarboxylic acid (ACPC) and 1-aminocyclobutanecarboxylic acid (ACBC) exhibited significantly higher tumor-to-nontumor concentration ratios than 1-aminocyclohexanecarboxylic acid (ACHC) [1], this differential is a critical selection criterion. The study explicitly ranked ACBC and ACPC as superior agents for tumor imaging by positron tomography [1]. Therefore, if tumor specificity is the primary goal, ACHC would not be the optimal choice; however, this data defines its unique, lower tumor-uptake profile, making it a valuable negative control or a preferred candidate for applications where minimal tumor sequestration is desired.

Tumor Imaging Biodistribution Oncology Radiochemistry

Position-Dependent Modulation of Bradykinin Receptor Antagonism: Enhanced Antagonistic Potency vs. Agonism Restoration

In a study of bradykinin (BK) analogues, substitution with the sterically constrained ACHC residue at different positions yielded functionally divergent outcomes [1]. The activity of eight new analogues was assayed in isolated rat uterus and rat blood pressure tests. When ACHC was inserted at position 8 of a B2 receptor antagonist, it enhanced antagonistic qualities in both tests. However, substitution at position 7 of the same antagonist restored agonism [1]. Furthermore, acylation of the N-terminus with 1-adamantaneacetic acid (Aaa) in the Acc(8)-substituted antagonist further improved antagonistic potency [1]. This demonstrates that the effect of ACHC is not merely steric but is exquisitely position- and context-dependent.

Peptide Engineering Bradykinin Receptor Antagonist Design Structure-Activity Relationship

Stabilization of β-Turn Conformations in Peptides: Crystal Structure Evidence

X-ray crystallographic analysis of the model peptide Boc-Aib-Acc6-NHMe·H₂O, which contains both the α,α-dialkyl amino acid α-aminoisobutyric acid (Aib) and ACHC (Acc6), revealed that the peptide adopts a distinct β-turn conformation in the solid state [1]. This structure is stabilized by an intramolecular 4→1 hydrogen bond between the Boc carbonyl and the methylamide NH groups [1]. The cyclohexane ring of ACHC imposes specific φ and ψ dihedral angle constraints that favor this folded conformation, which is a common structural motif for molecular recognition. While Aib also promotes helical/turn structures, the bulkier cyclohexane ring of ACHC provides a more pronounced and potentially more selective conformational constraint.

Peptide Chemistry Conformational Analysis X-ray Crystallography Foldamer Design

High Potency in Chemotactic Peptide Analogs vs. Parent Formyl Peptide

An analog of the chemotactic peptide For-Met-Leu-Phe-OH, wherein the Leu residue at position 2 was replaced with ACHC (denoted as Acc6), was synthesized and tested for its ability to induce lysozyme release in rabbit neutrophils [1]. The Acc6-containing analog was reported to be a highly active chemotactic peptide, with an activity level approximately 78% that of the parent For-Met-Leu-Phe-OH peptide [1]. This demonstrates that a bulky, non-natural residue like ACHC can be incorporated at a critical position in a bioactive peptide while retaining a high degree of functional activity, which is valuable for probing the steric tolerance of the receptor's binding pocket.

Chemotaxis Neutrophil Activation Peptide Analog SAR

Primary Application Scenarios for 1-Aminocyclohexanecarboxylic Acid (ACHC) Driven by Quantitative Evidence


In Vivo Probe for Blood-Brain Barrier Amino Acid Transport Studies

Based on its 5-fold higher transport affinity (Km = 0.054 µmol/mL) compared to ACPC [1], ACHC is the superior non-metabolizable probe for quantifying neutral amino acid transport kinetics across the blood-brain barrier. Its high affinity ensures robust and saturable brain uptake, making it ideal for in situ brain perfusion studies and as a candidate for PET tracer development (e.g., [¹¹C]ACHC) to image amino acid transport in vivo [1].

Conformational Constraint Tool in Peptidomimetic and Foldamer Design

The ability of ACHC to induce and stabilize specific secondary structures, such as β-turns as confirmed by X-ray crystallography [2], makes it a valuable building block for peptide engineering. Researchers should procure ACHC when the goal is to rigidify a peptide backbone, lock a bioactive conformation, or design foldamers with predictable 3D architectures. Its unique steric profile offers a distinct conformational bias not achievable with smaller constrained analogs like Aib.

Steric Probe for G-Protein Coupled Receptor (GPCR) Binding Pocket Mapping

As demonstrated by its position-dependent effects in bradykinin B2 receptor analogs [3] and its retention of high activity in chemotactic peptide analogs [4], ACHC serves as an effective steric and conformational probe. It can be systematically incorporated into peptide ligands to map the steric tolerance and conformational requirements of GPCR binding pockets, helping to distinguish between productive and non-productive ligand-receptor interactions.

Metabolite Standard in Pharmacokinetic Studies of Cyclacillin

ACHC is a known minor metabolite (2% of excreted dose) of the antibiotic cyclacillin in humans [5]. Therefore, a validated, high-purity source of ACHC is essential as an analytical reference standard for LC-MS/MS or HPLC methods used to quantify cyclacillin metabolism and excretion in clinical pharmacokinetic or bioequivalence studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Aminocyclohexanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.